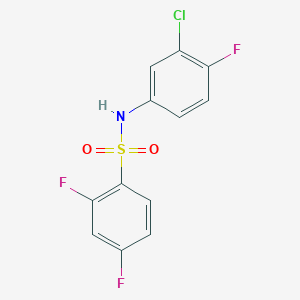
N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TFB-TsNH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB-TsNH2 is a sulfonamide derivative that has been synthesized through a multistep reaction process.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific target molecules, such as proteins or ion channels. This binding can lead to changes in the conformation or activity of the target molecule, which can then have downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of ion channels, the modulation of protein-ligand interactions, and the induction of cell death in cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory properties, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide for lab experiments is its high selectivity and sensitivity for specific target molecules. This compound also has a relatively simple synthesis method and can be easily modified to improve its properties. However, one limitation of this compound is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide, including the development of more efficient synthesis methods, the identification of new target molecules for the compound, and the exploration of its potential therapeutic applications. This compound could also be used in the development of new biosensors for detecting a wider range of analytes. Overall, this compound has significant potential for advancing scientific research in various fields.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves a multistep reaction process that starts with the reaction of 4-fluorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ammonia to yield the final product, this compound. The purity of the product can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a tool for studying the structure and function of ion channels, and as a potential drug candidate for treating cancer and other diseases. This compound has also been used in the development of biosensors for detecting various analytes, including glucose, cholesterol, and neurotransmitters.
Propriétés
Formule moléculaire |
C13H9F4NO2S |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H |
Clé InChI |
LEZFKZUWSULHHS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)

![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)



![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)